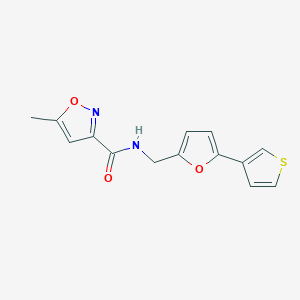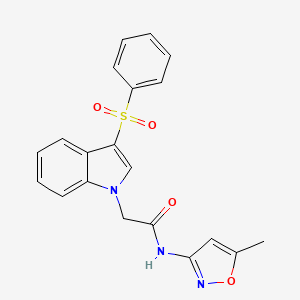![molecular formula C10H11F3N2S B2763411 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine CAS No. 2329279-88-9](/img/structure/B2763411.png)
4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and a thiomorpholine ring. The trifluoromethyl group attached to the pyridine ring makes it a highly reactive and stable compound.
Wirkmechanismus
The mechanism of action of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in humans. However, further studies are needed to fully understand the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine in lab experiments is its high stability and reactivity. This makes it an ideal compound for use in various reactions and experiments. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine. One direction is the further study of its potential use as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to fully understand its mechanism of action and potential side effects. Another direction is the study of its potential use as an antifungal and antibacterial agent. The compound has shown activity against various fungi and bacteria, and further studies are needed to fully understand its potential in this area. Additionally, the development of new materials and catalysts using this compound is an area of interest for future research.
Synthesemethoden
The synthesis of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine can be achieved by several methods. One of the most common methods is the reaction of 2-chloro-3-trifluoromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high yield. Other methods include the use of different reagents and catalysts to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has a wide range of scientific research applications. It has been extensively studied for its potential use in drug discovery and development. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antifungal and antibacterial agent. In addition, this compound has been studied for its potential use in the development of new materials and catalysts.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWYTPVIUMSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

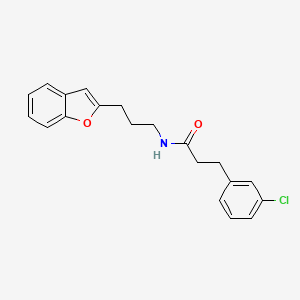

![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)

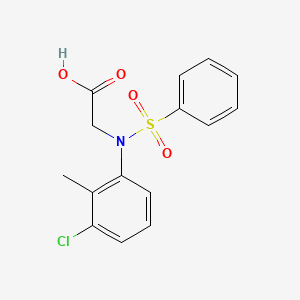
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)
![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

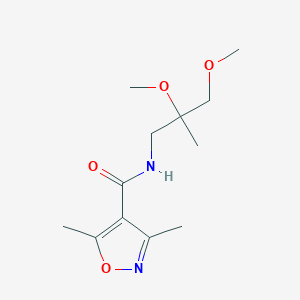
![3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2763347.png)
